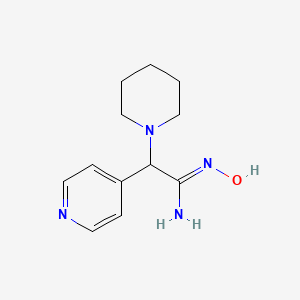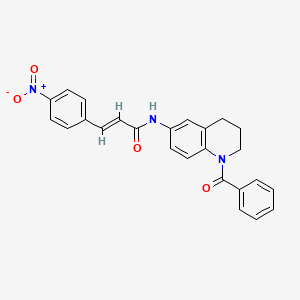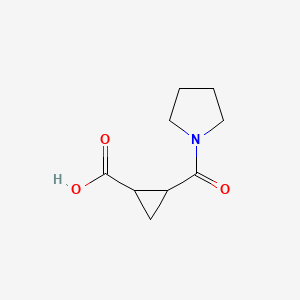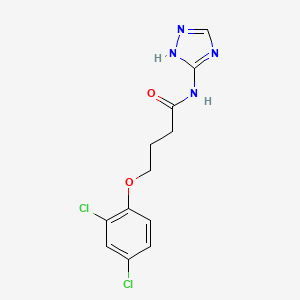![molecular formula C18H32N6O2S2 B14870370 2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B14870370.png)
2,2'-(ethane-1,2-diyldiimino)bis[2-(methylsulfanyl)-6-propyl-2,3-dihydropyrimidin-4(1H)-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as azanediyl, methylthio, and dihydropyrimidinone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of primary amines with aldehydes or ketones to form imines.
Cyclization: The imines undergo cyclization reactions to form dihydropyrimidinone rings.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dihydropyrimidinone rings to tetrahydropyrimidinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce tetrahydropyrimidinones.
Aplicaciones Científicas De Investigación
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid): Similar structure but with hydroxyphenyl groups instead of methylthio and propyl groups.
N,N’- (1,2-phenylene)bis(azanediyl)bis(thioxomethylene)dibenzoamide: Contains azanediyl and thioxomethylene groups but differs in overall structure.
Uniqueness
The uniqueness of 2,2’-(ethane-1,2-diylbis(azanediyl))bis(2-(methylthio)-6-propyl-2,3-dihydropyrimidin-4(1H)-one) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H32N6O2S2 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
2-methylsulfanyl-2-[2-[(2-methylsulfanyl-4-oxo-6-propyl-1,3-dihydropyrimidin-2-yl)amino]ethylamino]-6-propyl-1,3-dihydropyrimidin-4-one |
InChI |
InChI=1S/C18H32N6O2S2/c1-5-7-13-11-15(25)23-17(21-13,27-3)19-9-10-20-18(28-4)22-14(8-6-2)12-16(26)24-18/h11-12,19-22H,5-10H2,1-4H3,(H,23,25)(H,24,26) |
Clave InChI |
YFRWPZHUPAKZGS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)NC(N1)(NCCNC2(NC(=CC(=O)N2)CCC)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Isopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14870299.png)
![1-(2,4-Dihydroxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14870311.png)



![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B14870343.png)




![(3aR,4S,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B14870379.png)

